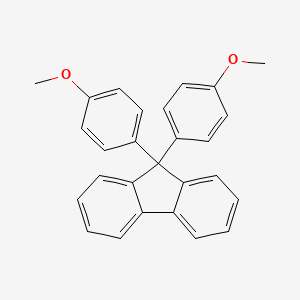

9,9-Bis(4-methoxyphenyl)-9h-fluorene

Description

BenchChem offers high-quality 9,9-Bis(4-methoxyphenyl)-9h-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Bis(4-methoxyphenyl)-9h-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis(4-methoxyphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472557 | |

| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117766-40-2 | |

| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FT-IR and UV-Vis spectra of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

An In-Depth Technical Guide to the FT-IR and UV-Vis Spectra of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 9,9-Bis(4-methoxyphenyl)-9h-fluorene, a significant fluorene derivative. Intended for researchers and professionals in materials science and drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting its Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra. We explore the causality behind experimental choices, present detailed, self-validating protocols, and offer an in-depth interpretation of the spectral data, grounding all claims in authoritative references. The guide is structured to serve as a practical reference for laboratory application, elucidating the relationship between the molecule's structure and its unique spectroscopic fingerprints.

Introduction: The Significance of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

9,9-Bis(4-methoxyphenyl)-9h-fluorene belongs to a class of "cardo" compounds, which are characterized by a bulky, perpendicular group attached to the polymer backbone. The fluorene moiety provides a rigid, planar, and highly conjugated system, which imparts exceptional thermal stability and desirable optical properties to materials.[1] The facile substitution at the C-9 position of the fluorene ring allows for the tuning of solubility and processability without significantly disrupting the polymer backbone's electronic properties.[2]

The two methoxyphenyl groups attached at the C-9 position enhance the molecule's solubility in common organic solvents and modify its electronic and optical characteristics. These derivatives are crucial building blocks for high-performance polymers, including polycarbonates, epoxy resins, and poly(aryl ether ketone)s, which are valued for their high glass transition temperatures and optical transparency.[1] Furthermore, the inherent fluorescence of the fluorene core makes these compounds and their polymers attractive for applications in Organic Light-Emitting Diodes (OLEDs).[3]

Spectroscopic techniques like FT-IR and UV-Vis are indispensable for the structural confirmation and characterization of these materials. FT-IR provides a definitive fingerprint of the functional groups present, confirming the successful synthesis and purity of the compound. UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system, which is fundamental to understanding the material's optical and electronic behavior.

Foundational Principles of Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[4] This absorption of energy excites the bonds to a higher vibrational state. An FT-IR spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹), creating a unique pattern of absorption bands that serves as a molecular fingerprint. Key vibrational modes include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure.[5] The absorption of light in this region promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO).[6] The specific wavelengths of light absorbed are determined by the energy gap (ΔE) between these orbitals.

For organic molecules, the most significant absorptions arise from π → π* and n → π* electronic transitions within chromophores—structural units that absorb light.[7] In 9,9-Bis(4-methoxyphenyl)-9h-fluorene, the extensive system of conjugated double bonds in the fluorene and phenyl rings constitutes the primary chromophore. The extent of conjugation is a critical factor; as conjugation increases, the HOMO-LUMO energy gap decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift).[8][9][10]

Experimental Protocols: Acquiring High-Fidelity Spectra

The validity of spectroscopic data hinges on meticulous sample preparation and a robust experimental protocol. The following sections detail field-proven methodologies for obtaining the .

FT-IR Spectroscopy of a Solid Sample

For a solid, crystalline compound like 9,9-Bis(4-methoxyphenyl)-9h-fluorene, the thin solid film or KBr pellet methods are standard. The thin-film method is often preferred for its simplicity and avoidance of potential interactions with the KBr matrix.

Protocol: Thin Solid Film Method

-

Solvent Selection: Choose a volatile solvent in which the compound is soluble and that evaporates cleanly. Methylene chloride or acetone are excellent choices.

-

Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of the chosen solvent and allow it to dry completely.

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of 9,9-Bis(4-methoxyphenyl)-9h-fluorene in a few drops of the solvent.

-

Film Casting: Using a pipette, apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate in a fume hood. A thin, even film of the solid compound should remain.[11] If the resulting film is too thin (leading to weak absorption peaks), another drop can be added.

-

Background Spectrum: Place an empty, clean salt plate in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the salt plate itself.

-

Sample Measurement: Replace the empty plate with the sample-coated plate in the instrument's V-shaped holder.[11]

-

Data Acquisition: Acquire the spectrum. A typical scan would be in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[12]

-

Post-Analysis: After obtaining a satisfactory spectrum, clean the salt plate thoroughly with the solvent and return it to the desiccator.

Workflow for FT-IR Analysis

Caption: Experimental workflow for FT-IR analysis using the thin film method.

UV-Vis Spectroscopy of a Solution

UV-Vis analysis requires dissolving the compound in a suitable solvent that is transparent in the wavelength range of interest.

Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the UV-Vis region being scanned (typically 200-800 nm). Spectroscopic grade solvents like hexane, ethanol, or acetonitrile are commonly used. For 9,9-Bis(4-methoxyphenyl)-9h-fluorene, acetonitrile is a suitable choice.

-

Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 5 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 50 mL in a volumetric flask) to create a stock solution of known concentration.

-

Dilution: The stock solution is typically too concentrated for direct measurement. Prepare a dilute solution (e.g., in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M) by transferring a small, precise volume of the stock solution to another volumetric flask and diluting to the mark. The goal is to obtain an absorbance reading in the range of 0.1 to 1.0, where the Beer-Lambert Law is most accurate.[7]

-

Cuvette Selection: Use a pair of matched quartz cuvettes, as glass absorbs strongly in the UV region below ~340 nm.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.

-

Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the dilute sample solution, and then fill it with the sample solution. Place it back in the sample holder.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-500 nm). The resulting spectrum will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

-

Post-Analysis: Clean the cuvettes thoroughly after use.

Workflow for UV-Vis Analysis

Caption: Experimental workflow for UV-Vis analysis in solution.

Spectral Interpretation and Data Analysis

FT-IR Spectrum of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

The FT-IR spectrum of this molecule is rich with information, confirming the presence of its key structural components: the fluorene core, the two p-disubstituted benzene rings, and the aryl-alkyl ether linkages.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |

| 3100–3000 | C–H Stretch | Aromatic C–H (Fluorene & Phenyl Rings) | Medium-Weak |

| 2950–2850 | C–H Stretch | Aliphatic C–H (Methoxy –CH₃) | Medium |

| 1610–1580 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium-Strong |

| 1500–1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium-Strong |

| 1250–1200 | C–O Stretch | Asymmetric Aryl-Alkyl Ether (Ar–O–CH₃) | Strong |

| 1050–1020 | C–O Stretch | Symmetric Aryl-Alkyl Ether (Ar–O–CH₃) | Medium |

| 850–800 | C–H Bend | Out-of-plane bending for p-disubstituted rings | Strong |

Interpretation:

-

Aromatic C–H Stretches (3100–3000 cm⁻¹): The presence of sharp bands just above 3000 cm⁻¹ is a clear indication of sp²-hybridized carbon-hydrogen bonds, characteristic of the aromatic rings in both the fluorene and methoxyphenyl moieties.[13]

-

Aliphatic C–H Stretches (2950–2850 cm⁻¹): Peaks in this region confirm the presence of the sp³-hybridized C–H bonds of the two methoxy (–OCH₃) groups.

-

Aromatic C=C Stretches (1610–1450 cm⁻¹): A series of sharp absorptions in this region are due to the skeletal C=C stretching vibrations within the aromatic rings. These are highly characteristic of aromatic compounds.[14]

-

Ether C–O Stretches (1250–1020 cm⁻¹): The most prominent features for the methoxy groups are the strong C–O stretching bands. Aryl-alkyl ethers typically show a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[15] The intensity of these peaks is a powerful confirmation of the ether linkages.

-

C–H Out-of-Plane Bending (850–800 cm⁻¹): A strong absorption in this region is highly diagnostic for the substitution pattern on a benzene ring. For a 1,4-disubstituted (para) ring, as in the methoxyphenyl groups, a strong band is expected around 830 cm⁻¹, arising from the out-of-plane bending of the two adjacent hydrogens.[16]

UV-Vis Spectrum of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

The UV-Vis spectrum is dominated by the highly conjugated fluorene system. The electronic structure of fluorene derivatives gives rise to strong π → π* transitions.[3]

| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~310 nm | High | π → π | Fluorene Core & Phenyl Groups |

| ~380-420 nm | Moderate | π → π | Extended Conjugated System |

Interpretation:

The UV-Vis absorption spectrum of fluorene derivatives typically displays multiple strong absorption bands in the UV region.[3][17] For 9,9-Bis(4-methoxyphenyl)-9h-fluorene, the spectrum is expected to show two main absorption maxima.

-

Primary Absorption (λmax ~310 nm): This intense absorption band is characteristic of the π → π* transition within the fluorene chromophore itself. The fluorene core has an extensive π-electron system that absorbs strongly in this region of the UV spectrum.[18][19]

-

Secondary Absorption (λmax ~380-420 nm): A second, often broader peak at a longer wavelength can be attributed to transitions involving the entire conjugated system, including the methoxyphenyl substituents. The presence of the electron-donating methoxy groups can influence the electronic structure, potentially leading to intramolecular charge transfer characteristics and causing a bathochromic (red) shift in the absorption spectrum compared to unsubstituted fluorene.[17] The extension of the π-conjugation in fluorene derivatives is known to shift the absorption peak to longer wavelengths.[3]

Conclusion

The spectroscopic analysis of 9,9-Bis(4-methoxyphenyl)-9h-fluorene via FT-IR and UV-Vis provides a complete and non-destructive method for its structural verification and the characterization of its electronic properties. The FT-IR spectrum delivers an unambiguous fingerprint of the molecule's functional groups, confirming the aromatic systems, the crucial aryl-alkyl ether linkages of the methoxy groups, and the specific para-substitution pattern on the phenyl rings. The UV-Vis spectrum quantifies the electronic transitions within the extended π-conjugated system, with characteristic absorption maxima that are directly related to the optically active fluorene core. Together, these techniques form an essential part of the quality control and research workflow for scientists and developers working with this important class of high-performance organic materials.

References

- Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (2021). RSC Advances.

- UV-Visible Spectroscopy.

- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.

- IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Interpreting Ultraviolet Spectra- The Effect of Conjug

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Interpreting Ultraviolet Spectra: The Effect of Conjug

- Interpreting UV-Vis Spectra. University of Toronto Scarborough.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- IR spectrum of arom

- 9,9-Bis(methoxycarbonylethyl)fluorene. (2005).

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research.

- New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characteriz

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Absorption spectrum of fluorene.

- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central.

- Fingerprints of polycyclic aromatic hydrocarbons (PAHs) in infrared absorption spectroscopy. Politecnico di Milano.

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs.

- Fluorene.

Sources

- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. eu-opensci.org [eu-opensci.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. re.public.polimi.it [re.public.polimi.it]

- 17. api.creol.ucf.edu [api.creol.ucf.edu]

- 18. researchgate.net [researchgate.net]

- 19. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Framework for the Thermal Analysis of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

An In-depth Technical Guide

Abstract

9,9-Bis(4-methoxyphenyl)-9h-fluorene is a significant organic molecule built upon a rigid, cardo-type fluorene scaffold. This structure imparts unique properties, making its derivatives valuable in the development of high-performance polymers, materials for organic electronics, and as complex building blocks in medicinal chemistry.[1] The thermal behavior of such compounds is a critical determinant of their processing parameters, stability, and ultimate performance in any application. This technical guide establishes a comprehensive framework for the characterization of 9,9-Bis(4-methoxyphenyl)-9h-fluorene using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As a senior application scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, enabling researchers to generate reliable, interpretable, and self-validating data. This document is intended for researchers, materials scientists, and drug development professionals who require a deep understanding of the material's thermal properties for quality control, process optimization, and predictive performance modeling.

Introduction: The Imperative of Thermal Characterization

The fluorene moiety is renowned for conferring exceptional thermal stability to molecular structures.[2] For 9,9-Bis(4-methoxyphenyl)-9h-fluorene, understanding its response to thermal stress is paramount. Whether the material is destined for melt-processing into a polymer, deposition as a thin film in an OLED, or formulation into a pharmaceutical preparation, its thermal stability and phase transitions (melting, crystallization, glass transition) dictate the viable processing window and the long-term stability of the final product.

This guide is structured to provide an integrated analytical approach:

-

Thermogravimetric Analysis (TGA): To define the absolute upper limit of thermal stability and probe decomposition kinetics.

-

Differential Scanning Calorimetry (DSC): To identify and quantify phase transitions that occur below the decomposition temperature.

By combining these two techniques, we can construct a complete thermal profile of the material, providing actionable insights for its application.

Thermogravimetric Analysis (TGA): Defining the Limits of Thermal Stability

2.1 Principle and Rationale TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 9,9-Bis(4-methoxyphenyl)-9h-fluorene, its primary purpose is to determine the temperature at which the molecule begins to degrade and to characterize the decomposition process. This information is non-negotiable; it establishes the maximum temperature for all subsequent processing and analysis, including DSC, to ensure that we are observing physical transitions, not chemical degradation.

2.2 Causality-Driven Experimental Protocol The selection of TGA parameters is critical for obtaining meaningful data. The following protocol is designed for robustness and high-resolution analysis of small organic molecules.

Protocol 1: TGA Experimental Workflow

-

Instrument Calibration: Verify the TGA instrument's temperature and mass accuracy using certified standards (e.g., indium for temperature, calcium oxalate for mass loss). This step is foundational for data trustworthiness.

-

Sample Preparation:

-

Ensure the 9,9-Bis(4-methoxyphenyl)-9h-fluorene sample is a fine, homogenous powder to eliminate mass and heat transfer limitations. If necessary, gently grind the sample in an agate mortar.

-

Accurately weigh 5–10 mg of the sample into a clean, tared alumina crucible. Alumina is chosen for its high thermal conductivity and inertness at elevated temperatures.

-

-

Atmosphere Selection & Purge:

-

Run 1 (Inert): Utilize high-purity nitrogen (N₂) at a flow rate of 50 mL/min. This is crucial for determining the inherent thermal stability of the molecule's covalent bonds in the absence of oxygen.

-

Run 2 (Oxidative): Utilize dry air at a flow rate of 50 mL/min. Comparing this data to the nitrogen run reveals the material's susceptibility to oxidative degradation, a common failure mechanism for organic materials.[3]

-

Equilibrate the sample at 30°C for 15 minutes to ensure a stable baseline and complete purging of the furnace.

-

-

Thermal Program:

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. This heating rate provides a good balance between analytical throughput and the resolution of thermal events.

-

The upper limit of 800°C is chosen to ensure complete decomposition is observed, allowing for accurate determination of any final residue.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), often calculated by the intersection of the baseline tangent and the inflection point tangent of the decomposition step.

-

Record the temperatures at 5% and 10% mass loss (T₅% and T₁₀%), which are common industry metrics for thermal stability.

-

Identify the temperature of the maximum rate of decomposition (T_max) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

2.3 Visualization: TGA Experimental Workflow

Caption: TGA experimental and data analysis workflow.

2.4 Expected Results and Interpretation Based on the high stability of related fluorene-based polymers, which can exhibit decomposition temperatures well above 400°C, 9,9-Bis(4-methoxyphenyl)-9h-fluorene is anticipated to be a highly stable small molecule.[4] The decomposition in nitrogen is expected to occur at a higher temperature than in air, indicating that oxidation is a key degradation pathway.

Table 1: Example TGA Data Summary for 9,9-Bis(4-methoxyphenyl)-9h-fluorene (Note: This table presents hypothetical yet scientifically plausible data for illustrative purposes.)

| Parameter | Atmosphere: Nitrogen (N₂) | Atmosphere: Air | Rationale for Observation |

| T_onset (°C) | ~410 | ~390 | Inherent bond strength dictates stability in inert N₂; oxygen accelerates degradation. |

| T₅% (°C) | ~425 | ~405 | A 5% mass loss is a critical threshold for defining the material's service temperature. |

| T_max (°C) | ~450 | ~430 (and possibly a second peak) | Reflects the point of most rapid decomposition. Multiple peaks in air may suggest multi-step oxidative processes. |

| Residue @ 800°C (%) | ~5% | < 1% | In N₂, pyrolysis can lead to stable char formation. In air, oxidative combustion is more complete. |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

3.1 Principle and Rationale DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive to physical transitions that involve a change in enthalpy (melting, crystallization) or a change in heat capacity (glass transition). A heat-cool-heat cycle is the gold standard methodology. The first heat scan erases the sample's prior thermal history (e.g., from synthesis or storage), the cooling scan assesses its crystallization ability, and the second heat scan provides a clean, reproducible measurement of its intrinsic properties like glass transition (Tg) and melting point (Tm).

3.2 Causality-Driven Experimental Protocol This protocol is designed to reveal the complete phase behavior of the material below its decomposition temperature, as determined by TGA.

Protocol 2: DSC Experimental Workflow (Heat-Cool-Heat)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy of Tm and heat flow (ΔH) measurements.

-

Sample Preparation:

-

Accurately weigh a small sample (2–5 mg) into a Tzero® aluminum pan. The small mass minimizes thermal gradients within the sample.

-

Hermetically seal the pan. This is a critical step to prevent any mass loss due to sublimation at elevated temperatures, which would create a sloping baseline and corrupt the heat flow signal.

-

-

Atmosphere: Purge the DSC cell with high-purity nitrogen (50 mL/min) to provide an inert environment.

-

Thermal Program:

-

Segment 1 (Equilibration): Equilibrate at 25°C.

-

Segment 2 (First Heat): Ramp from 25°C to 250°C at 10°C/min. The upper temperature of 250°C is chosen to be well below the decomposition onset observed in TGA, yet high enough to be above the expected melting point. Based on similar structures like 9,9-bis(4-hydroxyphenyl)fluorene (Tm ~227°C), this range is appropriate.

-

Segment 3 (Isothermal): Hold at 250°C for 2 minutes to ensure complete melting and erasure of thermal history.

-

Segment 4 (Cool): Cool from 250°C to 25°C at 10°C/min. This controlled cooling rate allows for the observation of any exothermic crystallization events (Tc).

-

Segment 5 (Second Heat): Ramp from 25°C to 250°C at 10°C/min. This scan provides the key analytical data.

-

-

Data Analysis:

-

Analyze the second heat scan for the most reliable data.

-

Identify the Glass Transition (Tg): A step-change in the baseline. Report the midpoint temperature. The presence of a Tg indicates an amorphous phase.

-

Identify the Melting Point (Tm): An endothermic peak. Report the peak temperature.

-

Calculate the Enthalpy of Fusion (ΔHm): Integrate the area of the melting peak (in J/g). This value is proportional to the sample's crystallinity.

-

Analyze the cooling scan for the Crystallization Temperature (Tc): An exothermic peak.

-

3.3 Visualization: DSC Experimental Workflow

Caption: DSC Heat-Cool-Heat experimental workflow.

3.4 Expected Results and Interpretation 9,9-Bis(4-methoxyphenyl)-9h-fluorene is expected to be a crystalline solid. Therefore, the dominant feature in the DSC thermogram should be a sharp melting endotherm. The first heat scan may show a complex profile due to the sample's "as-synthesized" state, but the second heat scan should provide a clean melting peak. If the material can be "quench-cooled" rapidly to form an amorphous glass, a Tg would be observable on the subsequent heating scan.

Table 2: Example DSC Data Summary for 9,9-Bis(4-methoxyphenyl)-9h-fluorene (Note: This table presents hypothetical yet scientifically plausible data for illustrative purposes.)

| Parameter | Observed Value (from 2nd Heat) | Interpretation |

| Glass Transition (Tg, °C) | Not Observed | Indicates the material is highly crystalline and does not readily form an amorphous phase under these conditions. |

| Crystallization Temp (Tc, °C) | ~175 (from cool scan) | The temperature at which the material crystallizes from the melt upon cooling. A large Tm-Tc gap suggests a slower crystallization kinetic. |

| Melting Point (Tm, °C) | ~225 | The peak temperature of the melting endotherm, a key physical property for identification and purity assessment. This value is estimated based on the similar structure of 9,9-bis(4-hydroxyphenyl)fluorene. |

| Enthalpy of Fusion (ΔHm, J/g) | ~85 | A relatively high value indicates a well-ordered crystalline structure. This value can be used for comparative purity analysis. |

Conclusion: An Integrated Thermal Profile

By systematically applying the TGA and DSC protocols detailed in this guide, a researcher can build a comprehensive and reliable thermal profile of 9,9-Bis(4-methoxyphenyl)-9h-fluorene. The TGA data establishes the upper boundary of thermal stability (~400°C), while the DSC data reveals its crystalline nature and key melting transition (~225°C). This integrated knowledge is indispensable for guiding rational material design, defining manufacturing and processing parameters, and ensuring the long-term reliability of products derived from this versatile fluorene-based compound. This framework ensures not only the generation of accurate data but also a fundamental understanding of the material's behavior under thermal stress.

References

-

Studies on Synthesis and Thermal Properties of Polycarbonate Derived from 9,9-Bis(4-hydroxyphenyl) Fluorene . (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of 9,9‐bis(4‐hydroxyphenyl and 4‐aminophenyl)dibenzofluorenes: Novel fluorene‐based monomers . (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films . (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids . (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the HOMO/LUMO Energy Levels of 9,9-Bis(4-methoxyphenyl)-9h-fluorene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electronic properties of organic molecules are fundamental to their function in a wide array of applications, from organic light-emitting diodes (OLEDs) to photovoltaics and pharmaceutical sciences. Central to these properties are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This guide provides a detailed technical overview of the HOMO and LUMO energy levels of 9,9-Bis(4-methoxyphenyl)-9h-fluorene, a key fluorene derivative. By integrating computational modeling data with established experimental principles, this document serves as a critical resource for researchers seeking to understand and manipulate the optoelectronic and reactive characteristics of this class of molecules.

Introduction: The Significance of Frontier Molecular Orbitals in Fluorene Derivatives

Fluorene and its derivatives represent a vital class of polycyclic aromatic hydrocarbons, prized for their rigid, planar structure, high thermal stability, and excellent photoluminescence quantum yields. The strategic functionalization of the fluorene core, particularly at the C-9 position, allows for the fine-tuning of its electronic and physical properties without significantly disrupting the conjugated system of the fluorene backbone.

The HOMO and LUMO are the frontier molecular orbitals that dictate a molecule's ability to donate or accept electrons, respectively. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's:

-

Optoelectronic Properties: The HOMO-LUMO gap is directly related to the energy of the lowest electronic excitation, influencing the absorption and emission spectra of the material. A smaller gap generally leads to absorption at longer wavelengths (a red-shift).

-

Chemical Reactivity: A smaller HOMO-LUMO gap often correlates with higher chemical reactivity and lower kinetic stability.

-

Charge Transport Characteristics: The absolute energies of the HOMO and LUMO levels determine the efficiency of charge injection and transport in organic electronic devices.

For 9,9-Bis(4-methoxyphenyl)-9h-fluorene, the introduction of the electron-donating methoxyphenyl groups at the C-9 position is expected to significantly influence its electronic structure, making a detailed understanding of its HOMO and LUMO levels essential for its application.

Computational Determination of HOMO/LUMO Energy Levels

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for predicting the electronic structure of organic molecules. For complex systems like 9,9-Bis(4-methoxyphenyl)-9h-fluorene, DFT calculations provide invaluable insights into the energies and spatial distributions of the frontier molecular orbitals.

Theoretical Framework: Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach offers a balance between computational cost and accuracy, making it well-suited for molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results. For organic molecules, hybrid functionals such as B3LYP, which combine a portion of exact Hartree-Fock exchange with density functional exchange and correlation, are widely used and have been shown to provide accurate predictions of molecular geometries and electronic properties.

Predicted HOMO/LUMO Levels of a Close Analog: 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene

The calculations were performed using the Gaussian 09 software package with the B3LYP functional and a 6-311G basis set.[1]

| Molecular Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.27 |

Table 1: Calculated HOMO, LUMO, and energy gap for 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene using DFT (B3LYP/6-311G).[1]

Visualization of Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides crucial information about the regions of the molecule involved in electron donation and acceptance.

Caption: Predicted distribution of HOMO and LUMO electron density.

Experimental Determination of HOMO/LUMO Energy Levels

Cyclic Voltammetry (CV) is the primary experimental technique used to determine the HOMO and LUMO energy levels of organic molecules.[2] This electrochemical method measures the oxidation and reduction potentials of a compound, which can then be correlated to the energies of the frontier orbitals.

Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

-

Oxidation Potential (Eox): The potential at which the molecule loses an electron (is oxidized) corresponds to the energy required to remove an electron from the HOMO.

-

Reduction Potential (Ered): The potential at which the molecule gains an electron (is reduced) corresponds to the energy released when an electron is added to the LUMO.

Experimental Protocol for Fluorene Derivatives

A general protocol for determining the HOMO and LUMO levels of a fluorene derivative like 9,9-Bis(4-methoxyphenyl)-9h-fluorene via cyclic voltammetry is as follows:

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon). The potential is then swept, and the cyclic voltammogram is recorded.

-

Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration. The oxidation potential of ferrocene is well-defined and allows for accurate determination of the potential scale.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram.

Caption: General workflow for cyclic voltammetry measurements.

Correlation of Electrochemical Data to Energy Levels

The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using the following empirical equations:

-

EHOMO (eV) = - [Eoxonset vs Fc/Fc+ + 4.8]

-

ELUMO (eV) = - [Eredonset vs Fc/Fc+ + 4.8]

Where 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

Discussion and Implications

The calculated HOMO energy of -5.25 eV for the close analog of 9,9-Bis(4-methoxyphenyl)-9h-fluorene suggests that it is a relatively good electron donor, making it suitable for use as a hole-transporting material in organic electronic devices. The LUMO energy of -1.98 eV indicates a reasonable electron-accepting capability.

The HOMO-LUMO gap of 3.27 eV corresponds to an absorption onset in the ultraviolet region of the electromagnetic spectrum. This wide bandgap is characteristic of many fluorene derivatives and is desirable for applications requiring blue light emission or transparency in the visible region.

The methoxyphenyl substituents at the C-9 position are expected to increase the HOMO energy level compared to unsubstituted fluorene due to their electron-donating nature. This would lead to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. This ability to tune the frontier orbital energies through chemical modification is a key advantage of fluorene-based materials.

Conclusion

This technical guide has provided a comprehensive overview of the HOMO and LUMO energy levels of 9,9-Bis(4-methoxyphenyl)-9h-fluorene, leveraging predictive computational data from a closely related analog. The determination of these fundamental electronic parameters through both theoretical (DFT) and experimental (Cyclic Voltammetry) methods is crucial for the rational design and application of this and other fluorene derivatives in advanced materials and drug development. The presented methodologies and data serve as a foundational resource for scientists and researchers working to harness the unique properties of this versatile class of organic molecules.

References

Sources

Methodological & Application

The Strategic Application of 9,9-Bis(4-methoxyphenyl)-9H-fluorene in High-Performance Polymer Synthesis

Foreword for the Advanced Researcher

In the pursuit of next-generation materials, the deliberate design of polymer architecture at the molecular level is paramount. The incorporation of rigid, bulky moieties into polymer backbones is a proven strategy for enhancing thermal stability, mechanical strength, and optical properties. Among these, the fluorene nucleus, particularly in a "cardo" configuration, offers a unique combination of rigidity and solubility. This guide focuses on the practical application of 9,9-bis(4-methoxyphenyl)-9H-fluorene as a strategic precursor to the highly valuable bisphenolic monomer, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).

While 9,9-bis(4-methoxyphenyl)-9H-fluorene is not directly polymerizable via common condensation pathways, its facile demethylation to the corresponding bisphenol unlocks a versatile platform for the synthesis of a wide array of high-performance polymers. This application note provides detailed protocols for this critical monomer activation step, followed by comprehensive methodologies for the polymerization of the resulting BHPF into advanced polycarbonates, polyesters, and polyethers. The causality behind experimental choices and the anticipated impact of the fluorenyl group on polymer properties are elucidated to empower researchers in their materials development endeavors.

Part 1: Monomer Activation: Demethylation of 9,9-Bis(4-methoxyphenyl)-9H-fluorene

The methoxy groups of 9,9-bis(4-methoxyphenyl)-9H-fluorene render it inert to typical polycondensation reactions. Therefore, the initial and crucial step is the quantitative cleavage of the aryl methyl ether bonds to yield the reactive phenolic hydroxyl groups of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation due to its strong Lewis acidity and the favorable thermodynamics of the reaction.[1][2][3]

Mechanism of BBr₃-Mediated Demethylation

The reaction proceeds through the coordination of the Lewis acidic boron atom to the ether oxygen, activating it for nucleophilic attack by a bromide ion at the methyl group. This results in the formation of an alkoxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired phenol and boric acid.

Protocol 1: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) via BBr₃ Demethylation

Safety Precautions: Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with protic solvents.[2] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

Materials:

-

9,9-Bis(4-methoxyphenyl)-9H-fluorene

-

Anhydrous Dichloromethane (DCM)

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a rubber septum

-

Schlenk line or nitrogen/argon manifold

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under a positive pressure of inert gas, dissolve 9,9-bis(4-methoxyphenyl)-9H-fluorene (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (2.2-3.0 eq.) dropwise via syringe. A color change and the formation of a precipitate may be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching: After completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of deionized water. Caution: This is an exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Add more DCM if necessary to dissolve all organic material. Wash the organic layer sequentially with deionized water and saturated aqueous NaHCO₃ solution until the effervescence ceases. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 9,9-bis(4-hydroxyphenyl)fluorene can be purified by recrystallization from a suitable solvent system, such as methanol/water or toluene, to yield a white to off-white crystalline solid.[1]

Diagram of Demethylation Workflow:

Caption: Workflow for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).

Part 2: Polymerization of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

The synthesized BHPF is a versatile monomer for the production of various high-performance polymers. The bulky, rigid fluorene "cardo" group perpendicular to the polymer backbone disrupts chain packing, which enhances solubility while simultaneously restricting segmental motion, leading to high glass transition temperatures (Tg).[1][4]

A. Polycarbonate Synthesis via Melt Transesterification

Fluorene-containing polycarbonates exhibit exceptional thermal stability, high refractive indices, and good optical transparency, making them suitable for applications in optics and electronics.[4] The melt transesterification of BHPF with diphenyl carbonate (DPC) is a common and effective method for synthesizing high molecular weight polycarbonates.

Protocol 2: Synthesis of BHPF-based Polycarbonate

Materials:

-

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

-

Diphenyl carbonate (DPC)

-

Catalyst (e.g., Zinc acetate, Sodium hydroxide)

-

Antioxidant (e.g., a phosphite-based stabilizer)

Equipment:

-

High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Charging the Reactor: Charge the polymerization reactor with equimolar amounts of BHPF and DPC, along with a catalytic amount of zinc acetate and an antioxidant.

-

Inerting: Purge the reactor with nitrogen several times to remove oxygen.

-

Melting and Pre-polymerization: Heat the reactor to 180-220 °C under a gentle nitrogen stream to melt the monomers. Stir the molten mixture for 1-2 hours to facilitate the initial transesterification, during which phenol is evolved and distilled off.

-

Polycondensation under Vacuum: Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 torr. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. Continue the reaction under high vacuum and high temperature for 2-4 hours until the desired viscosity is achieved.

-

Extrusion and Cooling: Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

-

Pelletization: The resulting polymer strand can be pelletized for further processing and characterization.

Table 1: Typical Reaction Conditions for BHPF-Polycarbonate Synthesis

| Parameter | Condition | Purpose |

| Monomer Ratio (BHPF:DPC) | 1:1 (molar) | Achieve high molecular weight |

| Catalyst | Zinc Acetate (~0.01 mol%) | Catalyze transesterification |

| Pre-polymerization Temp. | 180-220 °C | Initial reaction and removal of phenol |

| Polycondensation Temp. | 250-280 °C | Drive polymerization to high conversion |

| Pressure | < 1 torr | Remove phenol byproduct to shift equilibrium |

| Reaction Time | 3-6 hours total | Achieve target molecular weight |

B. Aromatic Polyester Synthesis via Solution Polycondensation

The incorporation of BHPF into polyesters leads to materials with high thermal stability, good solubility in organic solvents, and excellent film-forming capabilities. Solution polycondensation of BHPF with an aromatic diacid chloride is a convenient method for laboratory-scale synthesis.

Protocol 3: Synthesis of a BHPF-based Aromatic Polyester

Materials:

-

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

-

Terephthaloyl chloride or Isophthaloyl chloride

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

-

Pyridine or Triethylamine (as an acid scavenger)

-

Methanol

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

-

Low-temperature bath.

Procedure:

-

Dissolving BHPF: In a three-neck flask under a nitrogen atmosphere, dissolve BHPF (1.0 eq.) and the acid scavenger (e.g., pyridine, 2.2 eq.) in anhydrous NMP.

-

Cooling: Cool the solution to 0 °C.

-

Adding Diacid Chloride: Dissolve the aromatic diacid chloride (1.0 eq.) in a small amount of anhydrous NMP and add it dropwise to the stirred BHPF solution.

-

Polymerization: Maintain the temperature at 0 °C for 2-4 hours, then allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyester.

-

Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Diagram of Polyester Synthesis Workflow:

Caption: Workflow for the synthesis of a BHPF-based aromatic polyester.

C. Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution

Poly(arylene ether)s containing the fluorene moiety are known for their high thermal stability, excellent mechanical properties, and good processability. The synthesis involves the nucleophilic aromatic substitution reaction between the bisphenolate of BHPF and an activated aromatic dihalide.

Protocol 4: Synthesis of a BHPF-based Poly(arylene ether)

Materials:

-

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

-

4,4'-Difluorobenzophenone or a similar activated dihalide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylacetamide (DMAc) or NMP

-

Toluene

-

Methanol

-

Acetic acid

Equipment:

-

Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

Procedure:

-

Reactor Setup: Charge the flask with BHPF (1.0 eq.), the activated dihalide (1.0 eq.), an excess of finely ground anhydrous K₂CO₃ (approx. 2.0 eq.), anhydrous DMAc, and toluene (as an azeotroping agent).

-

Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically via the Dean-Stark trap. This step is critical to ensure the formation of the anhydrous potassium bisphenolate salt.

-

Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the temperature to 160-180 °C to initiate polymerization. Maintain this temperature for 8-16 hours. The reaction mixture will become viscous.

-

Termination and Precipitation: Cool the reaction mixture, dilute with additional DMAc if necessary, and then pour it into a stirred mixture of methanol and water, containing a small amount of acetic acid to neutralize the K₂CO₃.

-

Purification: Collect the precipitated polymer by filtration, wash it extensively with water and methanol, and dry under vacuum at 100-120 °C.

Table 2: Expected Properties of BHPF-based Polymers

| Polymer Type | Expected Glass Transition Temp. (Tg) | Key Properties | Potential Applications |

| Polycarbonate | > 200 °C[4] | High thermal stability, high refractive index, optical clarity, good mechanical strength | Optical lenses, electronic substrates, high-performance films |

| Aromatic Polyester | > 200 °C | Excellent thermal stability, good solubility, film-forming capability | High-temperature resistant films, fibers, and coatings |

| Poly(arylene ether) | > 200 °C | High thermal and oxidative stability, toughness, good dielectric properties | Aerospace components, membranes, electronic insulation |

Conclusion

9,9-Bis(4-methoxyphenyl)-9H-fluorene serves as a valuable and accessible precursor to the key bisphenolic monomer, 9,9-bis(4-hydroxyphenyl)fluorene. The protocols detailed herein provide a comprehensive guide for the synthesis of BHPF and its subsequent polymerization into a range of high-performance polymers. The incorporation of the fluorene cardo moiety consistently imparts significant enhancements in thermal stability and other desirable physical properties, making these materials highly attractive for advanced applications in the electronics, aerospace, and specialty materials sectors. The provided methodologies are robust and can be adapted by researchers to develop novel polymers with tailored properties for specific technological needs.

References

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

Reddit. BBr3 demethylation. r/Chempros. [Link]

-

Semantic Scholar. Demethylation of aryl methyl ethers by boron tribromide. [Link]

-

ProQuest. Improving the Thermal Properties of Polycarbonate via the Copolymerization of a Small Amount of Bisphenol Fluorene with Bisphenol A. [Link]

-

SciSpace. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

- Google Patents. Demethyl method of aryl methyl ether.

-

National Center for Biotechnology Information. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

-

The Royal Society of Chemistry. Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. [Link]

- Google Patents. Process for the synthesis of 9,9-bis(methoxymethyl)fluorene.

-

NIH National Library of Medicine. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

-

ResearchGate. Boron Tribromide. [Link]

-

ResearchGate. Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. [Link]

- Google Patents. Demethyl method of aryl methyl ether.

-

Reddit. Aryl methyl ether cleavage. r/Chempros. [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

-

ResearchGate. Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

ResearchGate. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

-

Taylor & Francis Online. Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. [Link]

-

Wikipedia. Demethylation. [Link]

Sources

9,9-Bis(4-methoxyphenyl)-9h-fluorene as an internal electron donor in Ziegler-Natta catalysts

An Application Guide to 9,9-Bis(methoxymethyl)fluorene: A High-Performance Internal Electron Donor for Ziegler-Natta Catalysts

Introduction: The Shift Towards Advanced Fluorenyl Donors

In the pursuit of high-performance polyolefins, particularly isotactic polypropylene (iPP), the design of the Ziegler-Natta (Z-N) catalyst system is paramount. Internal electron donors (IEDs) are a critical component of modern heterogeneous Z-N catalysts, playing a decisive role in controlling catalyst stereospecificity, activity, and the ultimate properties of the polymer.[1] For decades, phthalates were the industry standard, but regulatory pressures and the demand for polymers with specialized properties have driven the development of next-generation, phthalate-free alternatives.[2]

Among these, the fluorene-based diether class of IEDs has emerged as a superior option, offering exceptional performance. This guide focuses specifically on 9,9-bis(methoxymethyl)fluorene (BMMF) , a widely studied and commercially significant IED that exemplifies the advantages of this class.[3][4] While other fluorenyl structures exist, BMMF's unique combination of a rigid molecular backbone and flexible coordinating ether groups provides an outstanding balance of properties, leading to polypropylene with high isotacticity, narrow molecular weight distribution, and excellent mechanical characteristics.[5]

This document serves as a detailed technical guide for researchers and polymer scientists, outlining the mechanistic principles, performance benefits, and detailed laboratory protocols for the application of BMMF in Ziegler-Natta catalysis.

Mechanistic Insights: The Role of BMMF in Stereocontrol

The efficacy of an IED is rooted in its interaction with the magnesium chloride (MgCl₂) support of the catalyst. Modern Z-N catalysts consist of TiCl₄ active species supported on a highly disordered MgCl₂ matrix. The specific crystal faces of MgCl₂ that are exposed determine the coordination environment of the titanium centers and, consequently, their stereoselectivity.

BMMF's function is twofold, driven by its distinct molecular architecture:

-

Steric Hindrance: The bulky, rigid fluorene group provides significant steric hindrance around the active site.

-

Chelating Coordination: The two flexible methoxymethyl (-CH₂OCH₃) groups act as Lewis bases, forming a stable bidentate chelate with magnesium atoms on the support surface.[6][7]

This chelating action is highly selective. Studies have shown that 1,3-diether donors like BMMF preferentially adsorb onto and stabilize the (110) crystal face of MgCl₂.[8] The titanium active sites that subsequently form on this stabilized surface are predominantly of a single, highly isospecific type. This contrasts with less selective donors, such as phthalates, which can coordinate to multiple MgCl₂ faces (e.g., (110) and (104)), leading to a broader distribution of active sites with varying stereoselectivities.[8] The unique electronic and steric effects of BMMF thus create a more uniform catalytic environment, which is the primary reason for its ability to produce highly isotactic polypropylene.[5]

Caption: BMMF coordinating to the MgCl₂ support.

Performance Characteristics and Polymer Properties

The use of BMMF as an internal donor imparts significant performance advantages over traditional catalyst systems. Catalysts prepared with BMMF consistently demonstrate high activity and superior stereoselectivity, often without the need for an external donor, which can simplify the overall catalyst package.[2]

Comparative Performance Data

The following table summarizes typical performance data for Z-N catalysts prepared with different internal donors under comparable propylene polymerization conditions.

| Internal Donor | Catalyst Activity (kg PP/g cat) | Isotacticity Index (%) | Melt Flow Index (g/10 min) |

| 9,9-bis(methoxymethyl)fluorene (BMMF) | 35.8 | 98.5 | 8.5 |

| Diethyl 2,3-diisopropylsuccinate | 30.2 | 97.8 | 6.2 |

| Diisobutyl Phthalate (DIBP) | 28.5 | 96.5 | 5.8 |

| Table 1: Comparative performance of a Ziegler-Natta catalyst with different internal electron donors in propylene polymerization. Data is illustrative and compiled from various sources; direct comparison may vary based on specific experimental conditions.[1] |

Impact on Final Polymer Properties

The uniform nature of the active sites in BMMF-based catalysts directly translates to improved polymer characteristics:

-

High Isotacticity: As shown in the table, BMMF consistently yields polypropylene with a very high isotacticity index (>98%), resulting in a polymer with high crystallinity, rigidity, and melting point.[1]

-

Narrow Molecular Weight Distribution (MWD): The homogeneity of the active centers leads to polymer chains of more uniform length, resulting in a narrower MWD.[5] This property is highly desirable for applications like fibers and films where consistent processing is required.[3]

-

Good Hydrogen Response: BMMF-based catalysts exhibit a good response to hydrogen, which is used as a chain transfer agent to control the polymer's molecular weight (and thus, its Melt Flow Index). This allows for precise targeting of polymer grades for different applications.[3]

-

Favorable Organoleptic Properties: As a phthalate-free solution, polymers produced with BMMF are suitable for consumer goods, packaging, and healthcare applications where low taste and odor are critical.[3]

Application Protocols

The following sections provide detailed, field-proven protocols for the synthesis of BMMF, the preparation of a BMMF-based Z-N catalyst, and its use in propylene polymerization.

Protocol 1: Synthesis of 9,9-bis(methoxymethyl)fluorene (BMMF)

The synthesis of BMMF is typically a two-step process starting from fluorene.[9]

Step A: Synthesis of 9,9-bis(hydroxymethyl)fluorene (Precursor)

Causality: This step involves a base-catalyzed hydroxymethylation of the acidic C9-proton of fluorene using formaldehyde as the electrophile.

-

Reagent Preparation: In a nitrogen-purged reactor equipped with a mechanical stirrer and cooling bath, prepare a mixture of paraformaldehyde in an alcoholic solvent (e.g., methanol).

-

Base Addition: Slowly add a solution of sodium methoxide in methanol to the paraformaldehyde slurry while maintaining a low temperature (e.g., 0-5 °C).

-

Fluorene Addition: Add solid fluorene powder to the reaction mixture portion-wise, ensuring the temperature remains low.[1]

-

Reaction: Allow the reaction to stir at a controlled low temperature for several hours until completion (monitored by TLC or GC).

-

Quenching and Precipitation: Carefully quench the reaction by adding an acid (e.g., HCl) until the mixture is neutral. Add water to precipitate the crude 9,9-bis(hydroxymethyl)fluorene.

-

Purification: Filter the solid product, wash thoroughly with water, and purify by recrystallization from a suitable solvent.

Step B: Etherification to 9,9-bis(methoxymethyl)fluorene (BMMF)

Causality: This is a Williamson ether synthesis where the hydroxyl groups of the precursor are converted to methyl ethers. A phase-transfer catalyst can be employed for high efficiency.[9]

-

Reaction Setup: In a suitable reactor, suspend the 9,9-bis(hydroxymethyl)fluorene precursor and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a solvent mixture.

-

Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl chloride) and an aqueous solution of a strong base (e.g., NaOH).

-

Reaction: Heat the mixture with vigorous stirring for several hours. Monitor the reaction progress by GC.

-

Work-up: After cooling, separate the organic phase. Wash it with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting crude BMMF can be purified by distillation or recrystallization to yield a white crystalline solid.[5]

Protocol 2: Preparation of the Solid Ziegler-Natta Catalyst Component

Causality: This protocol describes the synthesis of the solid procatalyst by impregnating a magnesium-based support with the titanium component and the internal donor, BMMF. The specific sequence and temperatures are critical for establishing the catalyst's morphology and active site formation.

Caption: Workflow for BMMF-based Z-N catalyst preparation.

-

Reactor Preparation: Ensure a 1-L stainless steel Buchi reactor is thoroughly dried and purged with high-purity nitrogen. All operations must be performed under an inert atmosphere.[10]

-

Initial Charge: Introduce 145 mL of titanium tetrachloride (TiCl₄) into the reactor and cool to 0°C.[10]

-

Support Addition: While stirring, add 6 g of a magnesium chloride-ethanol adduct (e.g., MgCl₂·2.1C₂H₅OH). Raise the temperature of the slurry to 40°C.[10]

-

Internal Donor Addition: Add the BMMF internal donor at a specified molar ratio relative to magnesium (e.g., Mg/BMMF = 10).[10]

-

First Titanation: Heat the mixture to 110°C and stir for 1 hour. Afterwards, stop stirring and allow the solid to settle. Remove the supernatant liquid via siphoning.[10]

-

Second Titanation: Add 90 mL of fresh TiCl₄ to the solid precipitate and heat the mixture again to 110°C for 30 minutes with stirring.[10]

-

Washing: Stop stirring, allow the solid to settle, and siphon off the supernatant. Wash the solid catalyst component multiple times (e.g., seven times) with hot n-heptane (e.g., at 60°C) to remove residual TiCl₄ and other impurities.[10]

-

Final Product: The resulting solid is the final catalyst component. Dry it under a nitrogen stream or vacuum and store it as a slurry in a dry solvent or as a dry powder under an inert atmosphere.

Protocol 3: Propylene Polymerization

Causality: This protocol outlines a typical slurry-phase polymerization. The cocatalyst (TEAL) activates the titanium procatalyst, and hydrogen is used to control the polymer chain length. The sequence of addition is crucial to ensure proper catalyst activation and avoid side reactions.

Caption: General workflow for propylene polymerization.

-

Reactor Preparation: Purge a 1-L stainless steel Buchi reactor by evacuating and back-filling with high-purity nitrogen several times to remove all oxygen and moisture.[1][10]

-

Reagent Addition: At room temperature, add the following reagents in order via syringe or cannula:

-

400 mL of anhydrous n-heptane.

-

The cocatalyst, typically triethylaluminum (TEAL).

-

A precise amount of the solid BMMF-based catalyst slurry.[1]

-

-

Pre-polymerization (Optional but Recommended): To ensure good particle morphology, a pre-polymerization step can be performed. Introduce a calculated amount of hydrogen and then pressurize the reactor with propylene to 2 bar. Stir at room temperature for 20 minutes.[1]

-

Main Polymerization:

-

Raise the reactor temperature to the desired setpoint (e.g., 70°C).

-

Begin feeding propylene monomer to the reactor to raise and maintain the pressure at the target value (e.g., 7 bar).[1]

-

Continue the reaction for a set duration (e.g., 1 hour), maintaining constant temperature and pressure.

-

-

Termination and Work-up:

-

Stop the propylene feed and vent the excess monomer.

-

Cool the reactor and quench the reaction by adding acidified methanol.

-

Collect the precipitated polypropylene powder by filtration.

-

Wash the polymer with fresh methanol and dry it overnight in a vacuum oven at 60-70°C.

-

-

Analysis: The dried polymer is now ready for characterization (e.g., yield for activity calculation, DSC for melting point, ¹³C NMR for isotacticity, GPC for MWD).

Conclusion

9,9-bis(methoxymethyl)fluorene represents a significant advancement in the field of Ziegler-Natta catalysis. Its unique molecular structure, combining a rigid core with flexible diether functionalities, allows for the precise construction of highly uniform and isospecific active sites on the MgCl₂ support. The resulting catalysts exhibit superior activity and stereocontrol, leading to the production of high-performance polypropylene with desirable properties. The protocols outlined in this guide provide a robust framework for researchers to synthesize and effectively utilize BMMF-based catalysts, paving the way for further innovation in polyolefin materials.[1][5]

References

- BenchChem. (2025).

- ChemicalBook. (2022). 9, 9-Bis (methoxymethyl)

-

van der Ven, S., et al. (2018). Structural Characterization of Electron Donors in Ziegler–Natta Catalysts. The Journal of Physical Chemistry C. [Link]

-

Polyolefins Journal. (2021). Tailoring polypropylene properties by package of internal/external donor in Ziegler Natta catalysts. [Link]

-

Sainani, J. B., et al. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Journal of Polymer Research. [Link]

-

ResearchGate. (n.d.). Preparation and properties of 9, 9-bis(methoxymethyl) fluorene. [Link]

-

ResearchGate. (2007). Structure of Donor Molecule 9,9Bis(Methoxymethyl)Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation. [Link]

-

SciSpace. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. [Link]

-

Globe Thesis. (2009). Synthesis Of 9, 9-bis (Methomethyl) Fluorene With Alkylation And Its Regulation On Propylene Polymerization Supported Ziegler-Natta Catalyst. [Link]

-

The Journal of Physical Chemistry C. (2007). Structure of Donor Molecule 9,9-Bis(Methoxymethyl)-Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation. [Link]

-

Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]

-

Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health. [Link]

-

ResearchGate. (2023). Study on Synthesis of 9,9-Bis (4-hydroxyphenyl) Fluorene by Heteropoly Acid Catalysis. [Link]

-

SciSpace. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]

- 3. scispace.com [scispace.com]

- 4. globethesis.com [globethesis.com]

- 5. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Characterization of Electron Donors in Ziegler–Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. poj.ippi.ac.ir [poj.ippi.ac.ir]

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts synthesis of diarylfluorenes

Welcome to the technical support center for the Friedel-Crafts synthesis of diarylfluorenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet often challenging reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your yields and obtain high-purity diarylfluorene products.

Introduction to Diarylfluorene Synthesis via Friedel-Crafts

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] In the context of diarylfluorene synthesis, it is employed to introduce two aryl groups at the C9 position of a fluorene core, a critical transformation for creating valuable building blocks for advanced materials and pharmaceutical agents. However, the success of this reaction is highly sensitive to a multitude of factors, often leading to frustratingly low yields and complex product mixtures. This guide will dissect the common pitfalls and provide you with the expertise to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction to synthesize a 9,9-diarylfluorene is resulting in a very low yield. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

-

Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), are extremely sensitive to moisture. Any trace of water in your glassware, solvents, or starting materials will lead to catalyst deactivation and a stalled reaction.

-

Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts alkylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the Lewis acid can form a complex with the starting material and the product, effectively removing it from the catalytic cycle.

-

Deactivated Aromatic Substrates: The Friedel-Crafts reaction is an electrophilic aromatic substitution.[2] If the fluorene starting material or the arylating agent contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring will be deactivated and less susceptible to electrophilic attack.[3]

-

Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote side reactions and decomposition, leading to lower yields of the desired product.[4]

-

Steric Hindrance: The bulky nature of the fluorene molecule and the incoming aryl groups can lead to significant steric hindrance, impeding the formation of the desired 9,9-diarylfluorene. This is particularly true for highly substituted arylating agents.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. The most probable side products include:

-

Mono-arylated Fluorene: The reaction may stop after the addition of the first aryl group, especially if the reaction conditions are not optimized for diarylation.

-

Poly-arylated Fluorene: Over-alkylation can occur, leading to the addition of more than two aryl groups at other positions on the fluorene ring system, particularly if the fluorene ring itself is activated.

-

Rearranged Products: While less common in Friedel-Crafts acylation, carbocation rearrangements can occur during alkylation, leading to isomeric products.[5]

-

Products of Electrophilic Attack at Other Positions: Besides the desired C9 position, electrophilic attack can occur at other electron-rich positions of the fluorene ring (C2, C7, C4), leading to a mixture of isomers.

Q3: How can I be sure my Lewis acid catalyst is active?

Always use a fresh, unopened bottle of the Lewis acid if possible. If you suspect your catalyst has been compromised by moisture, you can try to regenerate it by heating under vacuum, although purchasing a fresh batch is often the most reliable solution. When handling the catalyst, do so under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and use anhydrous solvents and oven-dried glassware.

Troubleshooting Guide: A Systematic Approach to Improving Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow will guide you through the process of identifying and resolving the root cause of the problem.

Caption: A systematic workflow for troubleshooting low yields in the Friedel-Crafts synthesis of diarylfluorenes.

Scenario 1: No Reaction or Incomplete Conversion

If you observe primarily unreacted starting materials, the issue likely lies with the activation of the electrophile or the reactivity of the nucleophile.

Recommended Actions:

-

Verify Catalyst Activity: As mentioned in the FAQs, ensure your Lewis acid is anhydrous and active.

-

Increase Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid. For diarylation, it is not uncommon to use 2-3 equivalents or more.

-

Elevate Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC to avoid decomposition.[4]

-